

Metominostrobin: A Technical Guide to its Discovery, Synthesis, and Mode of Action

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Compound of Interest

Compound Name: **Metominostrobin**

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An in-depth whitepaper for researchers, scientists, and drug development professionals.

Metominostrobin, a potent strobilurin fungicide, has emerged as a significant tool in the management of critical agricultural diseases, particularly in rice cultivation. Developed by Shionogi and introduced in 1998, this synthetic compound has a targeted mode of action, inhibiting fungal respiration at the cellular level. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of **Metominostrobin**, tailored for professionals in the fields of agricultural science and drug development.

Discovery and Development

Metominostrobin originates from the class of strobilurin fungicides, which were inspired by naturally occurring compounds with fungicidal properties. The development of synthetic analogues like **Metominostrobin** was driven by the need for improved stability and a broader spectrum of activity under agricultural conditions. Shionogi's research efforts in the late 1990s led to the identification of **Metominostrobin** as a highly effective agent against rice blast fungus (*Magnaporthe grisea*), a major pathogen threatening rice yields, especially in Asian countries.^{[1][2]}

The key structural feature of **Metominostrobin** is the (E)-methoxyiminoacetamide group, which is crucial for its biological activity. It has been demonstrated that the (E)-isomer of **Metominostrobin** is significantly more active, exhibiting 5 to 20 times greater efficacy than its (Z)-isomer. Commercial formulations of **Metominostrobin** are therefore optimized to contain the more potent (E)-isomer.

Fungicidal Spectrum and Efficacy

Metominostrobin demonstrates a broad spectrum of fungicidal activity. It is particularly effective against a range of fungal pathogens affecting rice, including rice blast (*Pyricularia oryzae*) and sheath blight (*Rhizoctonia solani*).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)

Quantitative Fungicidal Activity

The efficacy of **Metominostrobin** has been quantified in several studies. A key indicator of its potency is the half-maximal effective concentration (EC50), which represents the concentration of the fungicide required to inhibit 50% of a biological process.

Target Organism	Assay	EC50 Value
Rhizoctonia solani (mycelia)	Oxygen Consumption Inhibition	1.8 μ M [3]

Field trials have further substantiated the efficacy of **Metominostrobin** in controlling rice diseases.

Disease	Formulation	Application Rate	Efficacy
Rice Leaf Blast (<i>Pyricularia oryzae</i>)	Metominostrobin 20 SC	0.20%	77.80% reduction in disease incidence
Rice Neck Blast (<i>Pyricularia oryzae</i>)	Metominostrobin 20 SC	0.20%	45.68% reduction in disease incidence

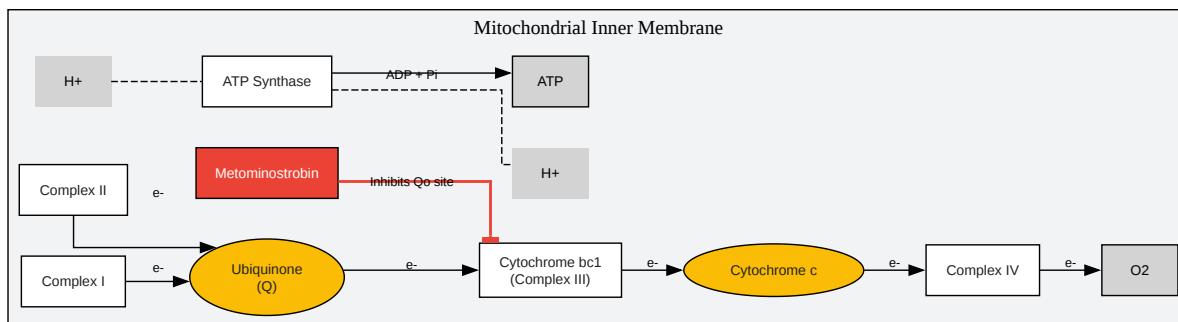
Mode of Action: Inhibition of Mitochondrial Respiration

Metominostrobin, like other strobilurin fungicides, acts by inhibiting mitochondrial respiration in fungi. Its specific molecular target is the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as Complex III) in the electron transport chain.

By binding to the Qo site, **Metominostrobin** blocks the transfer of electrons between ubiquinol and cytochrome c. This disruption of the electron transport chain halts the production of ATP,

the primary energy currency of the cell, ultimately leading to fungal cell death.

Below is a diagram illustrating the signaling pathway of **Metominostrobin**'s mode of action.



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Caption: **Metominostrobin**'s mode of action in the mitochondrial electron transport chain.

Chemical Synthesis Pathway

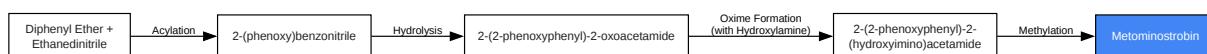
The synthesis of **Metominostrobin** can be achieved through various routes. A common and efficient method involves a multi-step process starting from diphenyl ether and ethanedinitrile. This pathway is advantageous as it avoids the use of highly toxic reagents such as potassium cyanide, which are employed in alternative synthesis routes.

The synthesis can be summarized in the following key steps:

- Acylation: Diphenyl ether reacts with ethanedinitrile in the presence of a suitable solvent and catalyst to form 2-(phenoxy)benzonitrile.
- Hydrolysis: The resulting nitrile is then hydrolyzed under acidic or basic conditions to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

- Oxime Formation: The acetamide derivative is reacted with hydroxylamine to form the corresponding oxime, 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide.
- Methylation: The final step involves the methylation of the oxime group to produce **Metominostrobin**.

Below is a diagram illustrating the general synthesis pathway.



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Caption: General synthesis pathway of **Metominostrobin**.

Experimental Protocols

Synthesis of Metominostrobin (Laboratory Scale)

The following protocol is a general guide based on patented synthesis methods. Researchers should consult the original patents for specific details and safety precautions.

Step 1: Synthesis of 2-(phenoxy)benzonitrile (Acylation)

- In a reaction vessel, combine diphenyl ether and ethanodinitrile in a suitable solvent (e.g., toluene).
- Cool the mixture to a low temperature (e.g., -15°C).
- Slowly add a catalyst (e.g., hydrofluoric acid) while maintaining the low temperature.
- Allow the reaction to proceed for several hours, then gradually warm to room temperature and stir overnight.
- Quench the reaction by pouring the mixture into ice water.
- Extract the product with an organic solvent (e.g., dichloromethane), and concentrate the organic phase to obtain 2-(phenoxy)benzonitrile.

Step 2: Synthesis of 2-(2-phenoxyphenyl)-2-oxoacetamide (Hydrolysis)

- To a solution of 2-(phenoxy)benzonitrile, add an acid (e.g., 6N hydrochloric acid) and a controlled amount of water.
- Stir the mixture at room temperature for an extended period (e.g., 24 hours).
- Add water to the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the organic phase with a saturated sodium carbonate solution, dry, and remove the solvent to yield 2-(2-phenoxyphenyl)-2-oxoacetamide.

Step 3: Synthesis of 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide (Oxime Formation)

- Dissolve 2-(2-phenoxyphenyl)-2-oxoacetamide in a suitable solvent (e.g., toluene).
- Add hydroxylamine sulfate or hydroxylamine hydrochloride.
- Heat the mixture with stirring for several hours (e.g., at 70°C).
- After cooling, add water and separate the organic layer.
- Extract the aqueous layer with the same solvent, combine the organic phases, wash with water, dry, and concentrate to obtain the oxime product.

Step 4: Synthesis of **Metominostrobin** (Methylation)

- Dissolve the 2-(2-phenoxyphenyl)-2-(hydroxyimino)acetamide in a solvent such as acetone.
- Add a base (e.g., potassium carbonate) and a methylating agent (e.g., dimethyl sulfate).
- Stir the reaction at room temperature for several hours.
- Filter the reaction mixture and concentrate the filtrate.
- Dissolve the resulting oil in a solvent like toluene and wash with an aqueous base (e.g., 1N sodium hydroxide).

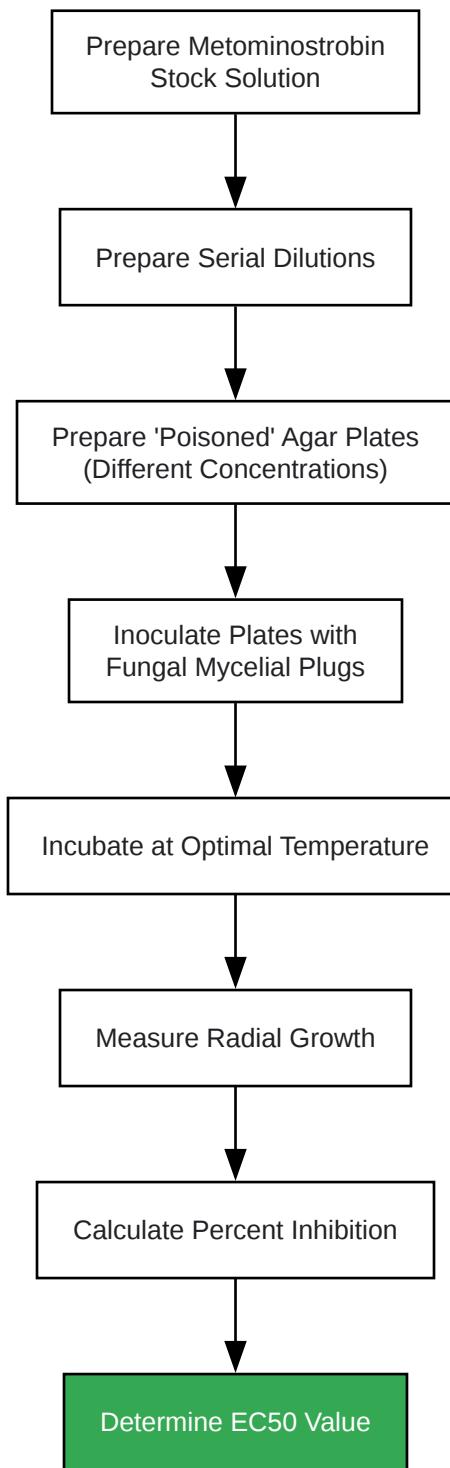
- Extract with toluene, wash with water, and concentrate. The crude product can be purified by recrystallization to yield (E)-**Metominostrobin**.

In Vitro Fungicidal Activity Assay (General Protocol)

A common method to determine the in vitro efficacy of a fungicide is the poisoned food technique.

- Prepare a stock solution of **Metominostrobin** in a suitable solvent (e.g., acetone).
- Prepare a series of dilutions of the stock solution.
- Add aliquots of each dilution to molten potato dextrose agar (PDA) to achieve the desired final concentrations.
- Pour the amended PDA into sterile Petri plates and allow them to solidify. A control plate with only the solvent should also be prepared.
- Inoculate the center of each plate with a mycelial plug of the test fungus (e.g., *Pyricularia oryzae* or *Rhizoctonia solani*).
- Incubate the plates at an optimal temperature for fungal growth (e.g., 25-28°C).
- Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.
- Calculate the percentage of mycelial growth inhibition for each concentration compared to the control.
- Determine the EC50 value by plotting the percentage inhibition against the logarithm of the fungicide concentration and performing a probit analysis.

Below is a workflow diagram for a typical in vitro fungicidal activity assay.



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Caption: Workflow for in vitro fungicidal activity assay.

Conclusion

Metominostrobin stands as a testament to the successful development of synthetic fungicides inspired by natural products. Its targeted mode of action, inhibiting fungal respiration, provides a powerful tool for controlling devastating rice diseases. The synthesis pathway, optimized for industrial production while minimizing the use of highly toxic chemicals, further underscores its value in modern agriculture. This technical guide provides a foundational understanding of **Metominostrobin** for researchers and professionals, paving the way for further innovation in the development of effective and safe crop protection solutions.

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